Dimephosphon

Description

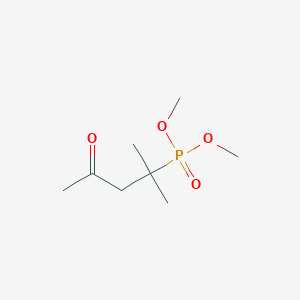

Structure

3D Structure

Propriétés

Numéro CAS |

14394-26-4 |

|---|---|

Formule moléculaire |

C8H17O4P |

Poids moléculaire |

208.19 g/mol |

Nom IUPAC |

4-dimethoxyphosphoryl-4-methylpentan-2-one |

InChI |

InChI=1S/C8H17O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h6H2,1-5H3 |

Clé InChI |

MOMJYWJXUNIBGJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC(C)(C)P(=O)(OC)OC |

Autres numéros CAS |

14394-26-4 |

Synonymes |

(1,1-dimethyl-3-oxobutyl)phosphonic acid dimethyl ester dimephosphon |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimephosphon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, with the IUPAC name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate, is an organophosphorus compound with recognized anti-inflammatory and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of its synthesis via the Pudovik reaction and a detailed summary of its characterization through modern analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this compound and related compounds.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the base-catalyzed Pudovik reaction.[2] This reaction involves the nucleophilic addition of dimethyl phosphite to the carbon-carbon double bond of mesityl oxide (4-methyl-3-penten-2-one), which is activated by the carbonyl group.

Reaction Scheme

The overall reaction is as follows:

Dimethyl Phosphite + Mesityl Oxide → this compound

Experimental Protocol: Pudovik Reaction

This protocol is adapted from established procedures for the synthesis of similar phosphonates.

Materials:

-

Dimethyl phosphite

-

Mesityl oxide

-

Sodium methoxide (30% solution in methanol)

-

Methanol

-

Diethyl ether (or other suitable solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle with temperature control

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of dimethyl phosphite (1.0 mol equivalent) and mesityl oxide (1.0 mol equivalent) is prepared.

-

Catalyst Addition: The reaction mixture is cooled in an ice bath. A 30% solution of sodium methoxide in methanol (0.3 mol equivalent) is added dropwise from the dropping funnel while maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, the mixture is allowed to stir overnight at room temperature to ensure the reaction goes to completion.

-

Solvent Removal: The methanol is removed from the reaction mixture using a rotary evaporator.

-

Work-up: The residue is dissolved in diethyl ether and washed with brine (saturated NaCl solution). The organic layer is separated and dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is filtered off, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation. The fraction boiling at approximately 135-140°C at 20 mmHg is collected. For higher purity, a second distillation can be performed.

Synthesis Data

| Parameter | Value |

| Reactants | Dimethyl phosphite, Mesityl oxide |

| Catalyst | Sodium methoxide in methanol |

| Reaction Type | Pudovik Reaction |

| Boiling Point (Product) | 135-140 °C @ 20 mmHg |

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₁₇O₄P | [1] |

| Molecular Weight | 208.19 g/mol | [1][3] |

| CAS Number | 14394-26-4 | [1][3] |

| Appearance | Light yellow liquid | |

| IUPAC Name | dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The methoxy groups on the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus. The methyl groups and the methylene protons will also show distinct chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in this compound. The chemical shifts will be influenced by the neighboring functional groups, particularly the phosphonate and carbonyl groups.[4][5]

-

³¹P NMR: The phosphorus NMR spectrum is particularly informative for organophosphorus compounds.[6] For this compound, a single peak is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of a phosphonate ester.[7][8]

Table of Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 3.7 | d | J(P,H) ≈ 11 | P-O-CH₃ |

| ~ 2.8 | d | J(P,H) ≈ 22 | P-C-CH₂ | |

| ~ 2.1 | s | C(O)-CH₃ | ||

| ~ 1.3 | s | C(CH₃)₂ | ||

| ¹³C | ~ 208 | s | C=O | |

| ~ 53 | d | J(P,C) ≈ 7 | P-O-CH₃ | |

| ~ 50 | d | J(P,C) ≈ 130 | P-C | |

| ~ 48 | s | CH₂ | ||

| ~ 32 | s | C(O)-CH₃ | ||

| ~ 25 | d | J(P,C) ≈ 4 | C(CH₃)₂ | |

| ³¹P | ~ +30 | s | P=O |

Note: These are predicted values based on known data for similar compounds and may vary slightly in experimental conditions.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[9][10]

Table of Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 | Medium-Strong | C-H stretch (alkane) |

| ~ 1715 | Strong | C=O stretch (ketone) |

| ~ 1250 | Strong | P=O stretch (phosphonate) |

| ~ 1030 | Strong | P-O-C stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11] For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 208. The fragmentation pattern would likely involve the loss of methoxy groups, the acetyl group, and other characteristic cleavages of organophosphonates.[12][13]

Table of Expected Mass Spectrometry Fragments:

| m/z | Possible Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 193 | [M - CH₃]⁺ |

| 177 | [M - OCH₃]⁺ |

| 151 | [M - C₃H₅O]⁺ |

| 124 | [M - C₄H₇O₂]⁺ |

| 109 | [P(O)(OCH₃)₂]⁺ |

Visualizations

Synthesis Pathway

Caption: Pudovik reaction for the synthesis of this compound.

Experimental Workflow

Caption: General workflow from synthesis to characterization.

References

- 1. medkoo.com [medkoo.com]

- 2. mdpi.com [mdpi.com]

- 3. Dimethyl P-(1,1-dimethyl-3-oxobutyl)phosphonate | C8H17O4P | CID 122179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13 C NMR spectra of amino-alkylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Frontiers | Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Immunomodulatory Profile of Dimephosphon: A Technical Overview

Dimephosphon is an organophosphorus compound recognized for its anti-inflammatory and immunomodulatory properties.[1] It has been investigated for its therapeutic potential in various conditions, including inflammatory and autoimmune disorders. This technical guide synthesizes the available data on the immunomodulatory effects of this compound, intended for researchers, scientists, and professionals in drug development.

Core Immunomodulatory and Anti-inflammatory Effects

This compound exerts its effects through several mechanisms, including the modulation of immune cell activity, inhibition of pro-inflammatory mediators, and antioxidant action.[1] Studies have demonstrated its efficacy in models of chronic autoimmune inflammation, such as Freund's adjuvant-induced arthritis in rats, where it has shown a pronounced anti-inflammatory effect.[2] Furthermore, this compound has been noted for its lymphotropic effect, enhancing the drainage function of the lymphatic system by stimulating lymph circulation.[3][4] This contributes to the removal of inflammatory mediators from affected tissues. The compound has also exhibited antihistamine and antiserotonin activities, which are relevant to its anti-inflammatory profile.[5]

Antioxidant Properties

A significant aspect of this compound's mechanism of action is its antioxidant activity. Research has shown that it can inhibit lipid peroxidation, a key process in cellular damage during inflammation.[2][6] In experimental models, the administration of this compound has been associated with a reduction in the blood concentration of lipid peroxidation products and an increase in the levels of total mercapto groups and glutathione, a major endogenous antioxidant.[6]

Data on Immunomodulatory and Anti-inflammatory Effects

The following tables summarize the qualitative effects of this compound on various immunological and inflammatory parameters as reported in the literature. Specific quantitative data is limited in the available sources.

Table 1: Summary of Anti-inflammatory Effects of this compound

| Parameter | Observed Effect | Experimental Model | Reference |

| Chronic Inflammation | Anti-inflammatory action | Freund's adjuvant-induced arthritis in rats | [2] |

| Inflammatory Edema | Antiexudative activity | Agar-, dextran-, and carrageenan-induced paw edema in rats and mice | [5] |

| Inflammatory Mediators | Antihistamine and antiserotonin activity | Paw edema induced by histamine and serotonin in rats | [5] |

Table 2: Summary of Antioxidant Effects of this compound

| Parameter | Observed Effect | Experimental Model | Reference |

| Lipid Peroxidation | Inhibition | Freund's adjuvant-induced arthritis in rats | [2] |

| Lipid Peroxidation Products | Reduction in blood concentration | Rats (7-day administration) | [6] |

| Total Mercapto Groups | Increase in blood levels | Rats (7-day administration) | [6] |

| Glutathione | Increase in blood levels | Rats (7-day administration) | [6] |

Table 3: Summary of Lymphotropic Effects of this compound

| Parameter | Observed Effect | Experimental Model | Reference |

| Lymph Capillaries | Increased number of functioning capillaries | Rats (single parenteral administration) | [3] |

| Mesenteric Lymphangions | Increased contractile activity of walls and valves | Rats (single parenteral administration) | [3] |

| Lymph Circulation | Stimulation | Rats (single parenteral administration) | [3][4] |

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing this compound are not available in the reviewed literature. However, based on the models cited, the following are generalized methodologies for assessing the types of immunomodulatory effects attributed to this compound.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (150-200g) are typically used. They are housed under standard laboratory conditions and fasted overnight before the experiment.

-

Groups: Animals are divided into at least three groups: a control group (vehicle), a positive control group (e.g., indomethacin), and one or more test groups receiving different doses of the compound being investigated (this compound).

-

Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: One hour after administration of the test compound, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lymphocyte Proliferation Assay

This assay is used to assess the effect of a compound on the proliferation of lymphocytes in response to a mitogen.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood (e.g., from healthy human donors or experimental animals) using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: The isolated PBMCs are washed and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).

-

Assay Setup: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells per well. The cells are then treated with various concentrations of the test compound (this compound) in the presence or absence of a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)). A control group with untreated cells and a group with only the mitogen are also included.

-

Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Measurement of Proliferation:

-

[3H]-Thymidine Incorporation: 18 hours before the end of the incubation period, [3H]-thymidine is added to each well. Proliferating cells incorporate the radiolabeled thymidine into their DNA. After incubation, the cells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

CFSE Staining: Alternatively, cells can be pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the fluorescence intensity of CFSE is halved. The proliferation can be analyzed by flow cytometry, where distinct peaks represent successive generations of dividing cells.

-

-

Data Analysis: The results are often expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) of stimulated cultures to the mean CPM of unstimulated cultures.

Signaling Pathways and Experimental Workflows

While the specific molecular targets of this compound have not been fully elucidated in the available literature, its anti-inflammatory effects suggest a potential interaction with key inflammatory signaling pathways, such as the NF-κB pathway.

General NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Caption: General overview of the canonical NF-κB signaling pathway.

General Experimental Workflow for Evaluating Immunomodulatory Compounds

The investigation of a compound's immunomodulatory effects typically follows a structured workflow, progressing from initial in vitro screenings to more complex in vivo models.

Caption: A generalized workflow for evaluating immunomodulatory compounds.

Conclusion

This compound has demonstrated a range of immunomodulatory and anti-inflammatory effects in various preclinical models. Its mechanisms appear to involve the inhibition of inflammatory mediators, antioxidant activity, and enhancement of lymphatic drainage. However, a significant portion of the detailed research, particularly quantitative data and in-depth mechanistic studies, is not widely available in English-language publications. Further research is warranted to fully characterize its pharmacological profile, elucidate its specific molecular targets and signaling pathways, and to explore its full therapeutic potential in immune-related disorders through well-controlled clinical trials. Professionals in drug development should consider these gaps in the literature when evaluating this compound as a potential therapeutic agent.

References

- 1. Lymphotropic effect of this compound, mexidol, and ketorolac is realized via activation of the lymphangion and stimulation of lymph formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct modes of mitochondrial metabolism uncouple T cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic waypoints during T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-κB improves the stress resistance and myogenic differentiation of MDSPCs isolated from naturally aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Dimephosphon's Role in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimephosphon, an organophosphorus compound, has demonstrated potential in modulating bone metabolism, particularly in the context of glucocorticoid-induced osteoporosis. As a monophosphonate, its mechanism of action appears to differ from the more extensively studied bisphosphonates. Preclinical data suggests that this compound can mitigate bone resorption and support bone health by influencing key cellular players in bone turnover: osteoblasts and osteoclasts. This technical guide provides an in-depth analysis of the current understanding of this compound's role in bone metabolism, summarizing key quantitative findings, detailing experimental methodologies, and visualizing proposed signaling pathways and experimental workflows.

Introduction

Bone metabolism is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Disruption of this equilibrium can lead to various skeletal disorders, including osteoporosis. Pharmacological interventions often target these cellular processes to restore balance. While bisphosphonates are a well-established class of drugs for treating bone resorption disorders, other phosphorus-containing compounds like this compound present alternative therapeutic avenues. This document consolidates the available scientific information on this compound's effects on bone, providing a foundational resource for further research and development.

Effects on Bone Metabolism: In Vivo Evidence

Comparative studies in animal models of steroid-induced osteoporosis have provided the primary evidence for this compound's effects on bone. These studies highlight its ability to counteract the detrimental effects of glucocorticoids on the skeleton.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in a rat model of prednisolone-induced osteoporosis.

Table 1: Effect of this compound on Biochemical Markers of Bone Turnover in Rats with Steroid-Induced Osteoporosis [1][2][3][4]

| Parameter | Prednisolone-Treated (Control) | This compound-Treated | Xydiphone (Bisphosphonate)-Treated |

| Urinary Oxyproline (marker of bone resorption) | Increased | Decreased | Decreased |

| Urinary Calcium | Increased | Decreased | Decreased |

| Urinary Inorganic Phosphate | Increased | Decreased | Insignificant effect |

| Blood Calcium | Normal | Normalized | Decreased |

Table 2: Effect of this compound on Vertebral Morphology in Rats with Steroid-Induced Osteoporosis [2][5]

| Parameter | Prednisolone-Treated (Control) | This compound-Treated | Xydiphone (Bisphosphonate)-Treated |

| Total Density of Trabeculae | Decreased | Normalized (by increasing cartilage content) | Normalized (by increasing bone content) |

| Total Bone Cell Count | Reduced | Normalized | No influence |

| Calcium Content in Bone Tissue | Reduced | Normalized | No influence |

Proposed Mechanisms of Action

While the precise molecular mechanisms of this compound are not fully elucidated, its effects on bone cells can be inferred from the in vivo data and by comparing its actions to those of other phosphonates.

Direct and Indirect Effects on Osteoclasts

This compound likely inhibits bone resorption by altering osteoclast activity. This could occur through direct effects on osteoclast morphology and function, similar to other diphosphonates, or indirectly by modulating the signaling environment that governs osteoclastogenesis.

A proposed indirect mechanism involves the regulation of the RANKL/OPG signaling pathway in osteoblasts. Osteoblasts produce both Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key cytokine for osteoclast differentiation and activation, and Osteoprotegerin (OPG), a decoy receptor that inhibits RANKL. By potentially altering the RANKL/OPG ratio in favor of OPG, this compound could reduce the stimulus for osteoclast formation.

Caption: Fig. 1: Proposed indirect action of this compound on osteoclasts.

Anabolic Effects on Osteoblasts

The normalization of total bone cell count and vertebral trabecular density by increasing cartilage content suggests that this compound may have a positive effect on the osteoblast lineage. This could involve promoting the proliferation and differentiation of osteoblast precursors.

The Wnt/β-catenin signaling pathway is a critical regulator of osteoblastogenesis. Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to promote the transcription of genes involved in osteoblast differentiation and bone formation. It is plausible that this compound could positively modulate this pathway, contributing to its bone-protective effects.

Caption: Fig. 2: Hypothesized modulation of Wnt signaling by this compound.

Experimental Methodologies

The following sections detail the experimental protocols employed in the key preclinical studies of this compound.

Animal Model of Glucocorticoid-Induced Osteoporosis

-

Animal Species: Male Wistar rats.

-

Induction of Osteoporosis: Administration of prednisolone at a daily dose of 50 mg/kg, p.o., for 14 days. In some studies, a pulse therapy of 100 mg/kg intraperitoneally for 3 days was used.

-

Treatment Groups:

-

Control (Prednisolone only)

-

This compound (208 mg/kg, p.o.) administered concurrently with or following prednisolone treatment for 10-14 days.

-

Xydiphone (45 mg/kg, p.o.) administered for the same duration as this compound.

-

-

Endpoint Analysis:

-

Biochemical Analysis: Collection of 24-hour urine for measurement of oxyproline, calcium, and inorganic phosphate levels. Blood samples were collected for the analysis of serum calcium.

-

Histomorphometry: Histological preparation of lumbar vertebrae to assess the total density of trabeculae, total bone cell count, and calcium content.

-

Caption: Fig. 3: Workflow for the in vivo evaluation of this compound.

Future Directions and Conclusion

The existing data provides a compelling case for the further investigation of this compound as a therapeutic agent for bone disorders. However, several knowledge gaps need to be addressed:

-

In Vitro Studies: To delineate the direct effects of this compound on osteoblasts and osteoclasts, in vitro studies are essential. These should include osteoblast differentiation and mineralization assays, as well as osteoclastogenesis and bone resorption assays.

-

Signaling Pathway Analysis: Molecular studies are required to confirm the proposed modulation of the RANKL/OPG and Wnt/β-catenin signaling pathways by this compound.

-

Fracture Healing Studies: The potential role of this compound in accelerating or improving fracture healing in animal models warrants investigation.

-

Pharmacokinetics and Pharmacodynamics: A comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound is crucial for optimizing dosing and treatment regimens.

References

The Discovery and Development of Dimephosphon: A Technical Guide

An In-depth Exploration of the Synthesis, Preclinical, and Clinical History of an Organophosphorus Compound

Abstract

Dimephosphon (dimethyl (1,1-dimethyl-3-oxobutyl)phosphonate) is an organophosphorus compound developed at the A.E. Arbuzov Institute of Organic and Physical Chemistry of the USSR Academy of Sciences in Kazan.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its preclinical and clinical evaluation. The document details its anti-inflammatory, antioxidant, and anti-acidosis properties, summarizing available quantitative data and experimental protocols. Furthermore, it elucidates the proposed mechanisms of action, including its influence on inflammatory mediators and cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's scientific journey.

Discovery and Historical Development

The development of this compound emerged from chemical and biological investigations into low-toxicity organophosphorus compounds at the A.E. Arbuzov Institute of Organic and Physical Chemistry, a prominent center for organophosphorus chemistry research in Russia.[1][2] The creation of this compound is credited to a team of scientists including B. A. Arbuzov, A. A. Muslinkin, A. O. Vizel, and I. A. Studentsova.[1]

The compound was selected from a series of acyclic transformation products of 1,2-oxyphospholene derivatives.[1] Early research, primarily conducted in the late 1980s and early 1990s, focused on its unique pharmacological properties, distinguishing it from many other organophosphorus compounds by its lack of anticholinesterase activity.[3]

The initial therapeutic indication for this compound was as an anti-acidosis agent, with a mechanism of action distinct from other drugs used for normalizing acid-alkali balance.[1][4] Its application was recommended for conditions accompanied by acidosis, such as pneumonia, acute respiratory diseases, diabetes mellitus, and in the post-operative period.[1] Subsequent research further elucidated its anti-inflammatory and antioxidant properties.[5][6]

Timeline of Key Developments:

-

Late 1980s: Initial pharmacological studies characterize the anti-inflammatory and antioxidant effects of this compound.[5]

-

1990: A publication from the A.E. Arbuzov Institute of Organic and Physical Chemistry formally presents this compound as a new medical drug for the treatment of acidosis, detailing its chemical origins and synthesis based on the Pudovik reaction.[1]

-

1990s: Further research explores its mechanism of action, including its effects on lipid peroxidation and the lymphatic system.[4][7]

-

2000s-Present: Continued investigation into its therapeutic potential in various conditions, including a recent clinical trial for acute ischemic stroke (NCT07167550), highlighting its ongoing relevance in clinical research.

Synthesis of this compound

The synthesis of this compound is based on the Pudovik reaction, a well-established method for forming a carbon-phosphorus bond.[1] This reaction involves the addition of a dialkyl phosphite to an unsaturated carbonyl compound. In the case of this compound, the likely reactants are dimethyl phosphite and mesityl oxide (4-methyl-3-penten-2-one).

Experimental Protocol: Synthesis of this compound via Pudovik Reaction

Reactants:

-

Dimethyl phosphite ((CH₃O)₂P(O)H)

-

Mesityl oxide (CH₃)₂C=CHCOCH₃

-

Base catalyst (e.g., sodium methoxide, triethylamine)

-

Solvent (e.g., diethyl ether, methanol)

Procedure:

-

A solution of dimethyl phosphite and a catalytic amount of a base is prepared in an appropriate solvent within a reaction flask equipped with a stirrer and a dropping funnel.

-

Mesityl oxide is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure complete conversion.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the catalyst is neutralized with a weak acid.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield pure dimethyl (1,1-dimethyl-3-oxobutyl)phosphonate (this compound).

Preclinical Pharmacology

Preclinical studies have established this compound's efficacy in several models of inflammation and oxidative stress.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various experimental models.

A standard model for acute inflammation, carrageenan-induced paw edema, has been used to evaluate the anti-inflammatory potential of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (150-200 g) are used.

-

Groups: Animals are divided into control, this compound-treated, and positive control (e.g., indomethacin) groups.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses one hour before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Table 1: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Illustrative Data)

| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| This compound | 50 | 0.62 ± 0.04 | 27.1 |

| This compound | 100 | 0.48 ± 0.03 | 43.5 |

| Indomethacin | 10 | 0.35 ± 0.02 | 58.8 |

Note: The data in this table are illustrative and compiled from qualitative descriptions in the literature. Specific quantitative data from a single comprehensive study was not available.

Antioxidant Activity

This compound exhibits antioxidant properties by reducing lipid peroxidation.[5][6] This effect has been demonstrated by measuring the levels of malondialdehyde (MDA), a marker of oxidative stress.

Experimental Protocol: Assessment of Lipid Peroxidation

-

Animal Model: An oxidative stress model is induced in rats (e.g., by administration of a pro-oxidant substance or induction of a pathological condition).

-

Treatment: this compound is administered to the treatment group.

-

Sample Collection: Blood or tissue samples are collected.

-

MDA Measurement: The level of malondialdehyde (MDA) in the samples is determined using the thiobarbituric acid reactive substances (TBARS) assay. In this assay, MDA reacts with thiobarbituric acid to form a pink-colored complex that can be measured spectrophotometrically.

-

Data Analysis: MDA levels in the this compound-treated group are compared to the control group.

Table 2: Effect of this compound on Malondialdehyde (MDA) Levels in Rat Liver Homogenate (Illustrative Data)

| Treatment Group | MDA Level (nmol/mg protein) | % Reduction in MDA |

| Control (Oxidative Stress) | 2.5 ± 0.3 | - |

| This compound (100 mg/kg) | 1.6 ± 0.2 | 36.0 |

| Vitamin E (Positive Control) | 1.4 ± 0.2 | 44.0 |

Note: The data in this table are illustrative and based on qualitative descriptions of this compound's antioxidant effects.

Mechanism of Action

The mechanism of action of this compound is multifactorial, encompassing anti-inflammatory, antioxidant, and metabolic effects.

Anti-inflammatory and Immunomodulatory Effects

-

Antihistamine and Antiserotonin Activity: this compound has been shown to possess antihistamine and antiserotonin activity, which contributes to its anti-exudative effects in inflammation.[5]

-

Modulation of Lymphatic System: It directly affects the lymphatic system by increasing the number of functioning lymph capillaries and the contractile activity of lymphangions, thereby enhancing lymph drainage and the removal of inflammatory mediators from tissues.[7][8]

Antioxidant Effects

-

Reduction of Lipid Peroxidation: this compound reduces the concentration of lipid peroxidation products, such as malondialdehyde.[5][6]

-

Influence on Glutathione Levels: It has been shown to increase blood levels of total mercapto groups and glutathione, shifting the balance towards the oxidized form, which may play a role in its antioxidant and cytoprotective effects.[5]

Anti-acidosis Effect

This compound is effective in correcting metabolic acidosis.[1][4] While the precise molecular mechanism is not fully elucidated, it is proposed to act at the intracellular level to normalize pH, unlike traditional buffering agents that primarily act in the bloodstream.[4]

Proposed Signaling Pathways

Based on its known anti-inflammatory and antioxidant activities, it is plausible that this compound interacts with key intracellular signaling pathways, although direct experimental evidence is limited.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation. By inhibiting the production of pro-inflammatory mediators, this compound may indirectly suppress the activation of the NF-κB pathway.

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular stress responses and inflammation. The antioxidant properties of this compound could potentially modulate MAPK signaling, which is often activated by oxidative stress.

Clinical Development

This compound has been used clinically in Russia and other countries of the former Soviet Union for several decades, primarily for the treatment of metabolic acidosis.[1][4]

Treatment of Acidosis

Clinical studies have evaluated the efficacy of this compound in correcting acid-base imbalances in various pathological conditions.

Table 3: Clinical Study of this compound in Autoimmune Thyroiditis with Acidosis (Illustrative Data)

| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) |

| Blood pH | 7.32 ± 0.04 | 7.38 ± 0.03 |

| Bicarbonate (mmol/L) | 20.5 ± 1.8 | 23.1 ± 1.5 |

| Base Excess (mmol/L) | -4.2 ± 1.1 | -1.5 ± 0.8 |

Note: This table is illustrative, based on descriptions of clinical use. Specific data from a single comprehensive clinical trial on acidosis was not available in the searched literature.

Recent Clinical Trials

The therapeutic potential of this compound continues to be explored. A recent multicenter, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of this compound in acute ischemic stroke (ClinicalTrials.gov Identifier: NCT07167550). This indicates a renewed interest in the neuroprotective properties of the compound.

Pharmacokinetics in Humans

Detailed pharmacokinetic studies in humans are not widely available in the English literature. However, based on its chemical structure and general principles of pharmacokinetics for small molecules, it is expected to be orally bioavailable with distribution into various tissues. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Conclusion

This compound represents a unique organophosphorus compound with a rich history of development, primarily at the A.E. Arbuzov Institute of Organic and Physical Chemistry. Its synthesis via the Pudovik reaction and its multifactorial mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-acidosis effects, have established its place in therapy for several decades. While a substantial body of preclinical and clinical evidence supports its use, particularly for metabolic acidosis, further research is warranted to fully elucidate its molecular targets and signaling pathways, and to expand its therapeutic applications, as suggested by recent clinical trials in stroke. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand the scientific journey and future potential of this compound.

References

- 1. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics | PLOS One [journals.plos.org]

- 8. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Dimephosphon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimephosphon, an organophosphorus compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action and therapeutic potential. This document summarizes key quantitative data in structured tables, provides detailed methodologies for pivotal experiments, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compelling molecule.

Chemical Identity and Structure

This compound is chemically known as dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate or 4-dimethoxyphosphoryl-4-methylpentan-2-one.[1][2] Its chemical structure is characterized by a phosphonate group attached to a substituted pentanone backbone.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate | [2] |

| Alternate IUPAC Name | 4-dimethoxyphosphoryl-4-methylpentan-2-one | [1] |

| CAS Number | 14394-26-4 | [1][2] |

| Molecular Formula | C8H17O4P | [1][2] |

| Molecular Weight | 208.19 g/mol | [1][2] |

| SMILES | CC(=O)CC(C)(C)P(=O)(OC)OC | [2] |

| InChI | InChI=1S/C8H17O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h6H2,1-5H3 | [2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| logP | -0.3 | Computed (XLogP3) | |

| Solubility | Expected to have low solubility in non-polar solvents and better solubility in polar aprotic and some polar protic solvents.[3] | Qualitative Assessment | |

| Melting Point | Not available | ||

| Boiling Point | Not available | ||

| pKa | Not available |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action is multimodal, involving the modulation of various physiological and pathological processes.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory activity in various experimental models. It is known to modulate immune cell activity and inhibit the release of pro-inflammatory mediators. This action is thought to be mediated, in part, through its interference with phosphonate-related metabolic pathways.

Antioxidant Activity

A key aspect of this compound's mechanism of action is its ability to counteract oxidative stress. Experimental studies have shown that it can increase the levels of total mercapto groups and glutathione in the blood, while simultaneously reducing the concentration of lipid peroxidation products. This antioxidant effect is crucial for its protective actions in various pathological conditions.

Neuroprotective Effects and Influence on Cerebral Circulation

This compound has shown promise as a neuroprotective agent. It is reported to normalize the function of the nervous system and improve cerebral circulation. This is particularly relevant in conditions of brain injury or ischemia, where it may help to preserve neuronal function and viability.

Effects on Mitochondrial Function

While direct studies on this compound's effect on mitochondrial function are limited, its antioxidant properties suggest a potential role in preserving mitochondrial integrity and function, which are often compromised under conditions of oxidative stress.

Key Experimental Protocols

To facilitate further research and replication of findings, this section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This widely used model assesses the acute anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Animals are fasted for 12 hours prior to the experiment with free access to water.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

This compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

-

After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Freund's Adjuvant-Induced Arthritis Model

This model is used to evaluate the effect of compounds on chronic inflammation.

-

Animals: Male Lewis or Wistar rats (150-200 g).

-

Procedure:

-

On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.

-

This compound treatment is initiated on the same day or after the establishment of arthritis and continued for a specific period (e.g., 14-21 days).

-

The volume of the injected and non-injected paws is measured periodically.

-

At the end of the study, animals are euthanized, and the paws can be collected for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.

-

-

Data Analysis: The severity of arthritis is scored based on paw volume and histological changes.

Measurement of Malondialdehyde (MDA) for Lipid Peroxidation

MDA is a marker of oxidative stress and is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Sample Preparation: Plasma, serum, or tissue homogenates can be used.

-

Procedure:

-

To 0.1 mL of the sample, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of thiobarbituric acid (TBA).

-

The mixture is made up to 4.0 mL with distilled water and heated at 95°C for 60 minutes.

-

After cooling with tap water, 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (15:1, v/v) are added, and the mixture is shaken vigorously.

-

After centrifugation at 4000 rpm for 10 minutes, the absorbance of the organic layer is measured at 532 nm.

-

-

Data Analysis: MDA concentration is calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Determination of Glutathione (GSH) Levels

GSH levels are a key indicator of the antioxidant capacity of a biological system.

-

Sample Preparation: Blood or tissue homogenates.

-

Procedure:

-

Proteins are precipitated from the sample using 10% trichloroacetic acid (TCA).

-

After centrifugation, the supernatant is collected.

-

To the supernatant, add 0.2 M phosphate buffer (pH 8.0) and 0.6 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

The absorbance is measured at 412 nm.

-

-

Data Analysis: GSH concentration is determined using a standard curve of known GSH concentrations.

Visualizations of Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a promising organophosphorus compound with a well-documented profile of anti-inflammatory, antioxidant, and neuroprotective activities. Its multimodal mechanism of action, targeting key pathological processes such as oxidative stress and inflammation, makes it a compelling candidate for further investigation and potential therapeutic development. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, along with detailed experimental protocols to aid researchers in their future studies. Further research is warranted to fully elucidate its clinical potential and to establish a comprehensive profile of its physicochemical characteristics.

References

The Influence of Dimephosphon on Cellular Signaling Pathways: A Technical Guide

[November 21, 2025]

Executive Summary

Dimephosphon (dimethyl 3,3-dimethoxy-2-oxobutylphosphonate) is an organophosphorus compound with established anti-inflammatory, neuroprotective, and immunomodulatory properties. While its clinical efficacy in treating conditions like acidosis and cerebrovascular disorders is recognized, a comprehensive understanding of its molecular mechanisms, particularly its impact on core cellular signaling pathways, remains an area of active investigation. This technical guide synthesizes the current, albeit limited, direct evidence and provides a hypothesis-driven framework for this compound's mechanism of action, focusing on its potential modulation of intracellular pH and calcium dynamics as upstream regulators of key signaling cascades such as NF-κB, MAPK, and PI3K/Akt. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular pharmacology of this compound and explore its therapeutic potential.

Introduction to this compound

This compound is a synthetic organophosphorus compound that is structurally distinct from common organophosphate pesticides. It has been characterized primarily by its physiological effects, including anti-inflammatory action, reduction of lipid peroxidation, and normalization of acidosis[1][2][3]. A significant body of research points to its ability to modulate immune cell activity and inhibit pro-inflammatory mediators[4][5]. However, the precise intracellular signaling events that orchestrate these effects are not fully elucidated. This guide consolidates available data and proposes testable hypotheses regarding its interaction with fundamental cellular control pathways.

Core Mechanisms: The Role of Intracellular pH and Calcium Signaling

The available literature suggests that this compound's broad therapeutic effects may stem from its ability to influence two fundamental upstream signaling events: the regulation of intracellular pH (pHi) and the modulation of intracellular calcium ([Ca2+]i) concentration. These events are known to be critical regulators of multiple downstream kinase cascades.

Regulation of Intracellular pH

This compound is recognized for its anti-acidosis properties[2]. The regulation of pHi is crucial for cellular homeostasis, as the activity of many enzymes, including protein kinases, is highly pH-dependent. Recent studies have shown that alkaline intracellular pH can promote signaling through the PI3K/mTOR pathway and modify stress-stimulated activation of the JNK (c-Jun N-terminal kinase) pathway, a member of the MAPK family[6][7].

Hypothesized Mechanism: By correcting acidosis and potentially inducing intracellular alkalinization, this compound may alter the conformational state and activity of key kinases and phosphatases within the MAPK and PI3K/Akt signaling pathways. This provides a plausible, indirect mechanism for its widespread effects on cell function.

References

- 1. Mechanisms of organophosphorus pesticide toxicity in the context of airway hyperreactivity and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Dimephosphone shows anti-inflammatory and anti-oxidative activity on chronic autoimmune inflammation model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Effect of this compound on the inflammatory reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaline intracellular pH (pHi) activates AMPK-mTORC2 signaling to promote cell survival during growth factor limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaline intracellular pH (pHi) increases PI3K activity to promote mTORC1 and mTORC2 signaling and function during growth factor limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Dimephosphon: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimephosphon (dimethyl-oxo-butyl-phosphonyl-dimethylate) is an organophosphorus compound developed in the Russian Federation with a multifaceted pharmacological profile. Primarily known for its anti-acidotic properties, it also exhibits significant antioxidant, membrane-stabilizing, and neuroprotective effects. This technical guide provides a comprehensive review of the available scientific literature on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanisms of action.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good absorption and distribution. However, detailed quantitative data from publicly available literature is limited.

Absorption: Following oral administration, this compound is reported to be "sufficiently completely" absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) is estimated to be between 1 and 2.5 hours[1].

Distribution: this compound readily crosses histohematic (tissue-blood) barriers and is distributed throughout various organs and tissues. The highest concentrations of the drug have been observed in the brain, spleen, and erythrocytes[1].

Metabolism: The metabolic fate of this compound has not been extensively detailed in the available literature.

Excretion: The primary route of elimination for this compound is renal. Approximately 11-15% of the administered dose is excreted unchanged in the urine, with up to 70% of this renal excretion occurring within the first 12 hours post-administration. A minimal amount, not exceeding 0.5%, is eliminated through feces[2].

Due to the absence of specific quantitative values for key pharmacokinetic parameters such as Area Under the Curve (AUC), Volume of Distribution (Vd), Clearance (CL), and half-life (t½) in the reviewed literature, a quantitative data table cannot be provided at this time.

Pharmacodynamics

This compound exerts its therapeutic effects through a range of pharmacodynamic actions, primarily centered on combating acidosis and oxidative stress.

Anti-Acidotic Effects

The anti-acidotic action of this compound is a cornerstone of its therapeutic profile. This effect is not achieved by direct chemical neutralization of acids but through the modulation of physiological acid-base regulatory systems[2].

Mechanism of Action:

-

Enhancement of Physiological Buffering: this compound intensifies the body's natural acid-base regulation mechanisms within the pulmonary and renal systems[1][2].

-

Metabolic Shift: The drug promotes a decrease in the concentration of lactic acid and pyruvic acid in brain tissue, which is particularly beneficial under ischemic conditions[1][2].

-

Improved Blood Flow: It enhances intra-organ blood flow and tissue metabolism, further contributing to the clearance of acidic byproducts.

Antioxidant and Membrane-Stabilizing Effects

This compound demonstrates significant antioxidant properties, protecting cells from the damaging effects of reactive oxygen species (ROS).

Mechanism of Action:

-

Enzyme Activation: It has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase[3][4][5].

-

Inhibition of Lipid Peroxidation: By preventing the activation of lipid peroxidation, this compound protects cell membranes from oxidative damage[1].

-

Membrane Stabilization: The drug is believed to integrate into and stabilize cellular membranes, which helps in restoring the function of membrane-bound enzymes[3].

The following diagram illustrates the proposed antioxidant mechanism of this compound.

Caption: Proposed antioxidant mechanism of this compound.

Neuroprotective Effects

This compound exhibits several properties that contribute to its neuroprotective effects, particularly in the context of cerebral ischemia and trauma.

Mechanism of Action:

-

Cerebral Blood Flow Regulation: It normalizes the tone of cerebral blood vessels and improves venous outflow, which can be beneficial in conditions of impaired brain circulation[1].

-

Neurotransmitter Modulation: The drug is reported to have GABA-ergic, H-cholino-, and dopaminergic activity, suggesting an influence on neurotransmitter systems[1]. However, specific details on receptor binding affinities and the precise nature of these interactions are not well-documented.

-

Mitochondrial Function: this compound is suggested to enhance energy processes in the brain, potentially through direct action on mitochondria and by stimulating the pituitary-thyroid system[2].

The following diagram outlines the workflow for a general GABA-A receptor binding assay, which could be adapted to investigate the GABA-ergic properties of this compound.

Caption: General workflow for a GABA-A receptor binding assay.

Experimental Protocols

Assessment of Antioxidant Enzyme Activity (General Protocol)

Objective: To determine the effect of this compound on the activity of superoxide dismutase (SOD) and catalase in a relevant biological sample (e.g., tissue homogenate or cell lysate).

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: The assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.

-

Procedure:

-

Prepare tissue homogenates or cell lysates in a suitable buffer.

-

In a microplate, add the sample, xanthine solution, and NBT solution.

-

Initiate the reaction by adding xanthine oxidase.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition of NBT reduction to determine SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

-

Catalase Activity Assay:

-

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically.

-

Procedure:

-

Prepare tissue homogenates or cell lysates in a phosphate buffer.

-

Add the sample to a quartz cuvette containing a known concentration of H₂O₂ in buffer.

-

Immediately measure the decrease in absorbance at 240 nm as the H₂O₂ is consumed.

-

Calculate catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

-

Conclusion

This compound is a pharmacologically active compound with a range of therapeutic effects, most notably its ability to counteract acidosis and oxidative stress. Its pharmacokinetic profile allows for good distribution to key tissues, including the brain. While the general mechanisms of action are understood, there is a significant need for more detailed, quantitative research to elucidate specific pharmacokinetic parameters and to map the precise molecular signaling pathways involved in its pharmacodynamic effects. Such studies would be invaluable for optimizing its clinical use and exploring its full therapeutic potential in a variety of pathological conditions.

References

- 1. Димефосфон — инструкция по применению, дозы, побочные действия, аналоги, описание препарата: концентрат для приготовления раствора для внутривенного введения,раствор для приема внутрь и для наружного применения, 15%, 1 г [rlsnet.ru]

- 2. Study of antiacidotic activity of dimefosfon - Studentova - Kazan medical journal [kazanmedjournal.ru]

- 3. nnp.ima-press.net [nnp.ima-press.net]

- 4. researchgate.net [researchgate.net]

- 5. Фармакотерапия, проверенная временем: от механизмов к клинической эффективности | Максимов М.Л., Малыхина А.И., Шикалева А.А. | «РМЖ» №9 от 26.06.2020 [rmj.ru]

Dimephosphon: An Analysis of its Potential in Autoimmune Disorders

Disclaimer: This document summarizes the currently available, yet limited, scientific and pharmacological information regarding Dimephosphon. A comprehensive review reveals a significant lack of specific preclinical and clinical data on its efficacy and mechanism of action directly related to systemic autoimmune disorders such as rheumatoid arthritis, lupus, or multiple sclerosis. The information presented is intended for research and drug development professionals and should be interpreted with caution due to the scarcity of robust evidence in this specific therapeutic area.

Executive Summary

This compound (dimethyloxobutylphosphonyl dimethylate) is an organophosphorus compound developed in the Russian Federation with a broad spectrum of registered biological activities, including anti-inflammatory, antioxidant, membrane-stabilizing, and immunomodulatory effects.[1][2][3][4] While it is clinically used in Russia for conditions like cerebrovascular disease and following head trauma, and is mentioned as an indicated treatment for multiple sclerosis, there is a notable absence of published, peer-reviewed clinical trials that substantiate its use for primary autoimmune diseases in international literature.[5][6] Preclinical evidence is sparse, limited to a single study in a rat model of adjuvant-induced arthritis.[1] Consequently, a detailed understanding of its therapeutic potential, specific molecular targets, and relevant signaling pathways in the context of autoimmune pathology remains largely unelucidated.

Pharmacological Profile

Mechanism of Action

The proposed mechanisms of action for this compound are multifaceted, though not specifically validated for autoimmune conditions. Russian pharmacological literature describes the following properties:

-

Anti-inflammatory and Antioxidant Effects: this compound is reported to dose-dependently reduce the intensity of lipid peroxidation and enhance the antioxidant activity of platelets.[1][2][3][4] This action may contribute to mitigating the oxidative stress component of chronic inflammation.

-

Membrane Stabilization: The compound is described as a membrane-stabilizing agent, which could theoretically protect cells from inflammatory damage.[2][3][4]

-

Immunomodulatory Properties: While termed an "immunomodulator," the specific effects on immune cell subsets (e.g., T helper cells, B cells, macrophages), cytokine profiles (e.g., TNF-α, interleukins), and immune signaling pathways have not been detailed in the available literature.[2][7]

-

Cerebrovascular and Nootropic Effects: A significant portion of its documented action relates to improving cerebral blood flow and providing neuroprotective effects.[2][3][4]

A diagram illustrating the general, proposed mechanisms of action is provided below.

References

- 1. Димефосфон — инструкция по применению, описание, вопросы по препарату [webapteka.ru]

- 2. eapteka.ru [eapteka.ru]

- 3. Димефосфон инструкция по применению: показания, противопоказания, побочное действие – описание this compound концентрат для приготовления раствора для внутривенного введения 1 г: амп. 5 или 10 шт. (45781) - справочник препаратов и лекарств [vidal.ru]

- 4. Описание ДИМЕФОСФОН показания, дозировки, противопоказания активного вещества DIMEPHOSPHONUM [vidal.ru]

- 5. 366.ru [366.ru]

- 6. Димефосфон — инструкция по применению, дозы, побочные действия, аналоги, описание препарата: концентрат для приготовления раствора для внутривенного введения,раствор для приема внутрь и для наружного применения, 15%, 1 г [rlsnet.ru]

- 7. cyberleninka.ru [cyberleninka.ru]

Dimephosphon: A Potential Neuroprotective Agent in Spinal Cord Injury Recovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Spinal cord injury (SCI) initiates a complex and devastating cascade of secondary injury events, including oxidative stress, inflammation, and apoptosis, which significantly exacerbate the initial trauma and impede functional recovery. Dimephosphon (dimethyl-oxo-butyl-phosphonyl-methylate), a compound with known vasoactive and neuroprotective properties, has emerged as a candidate for mitigating these secondary injury processes. This technical guide provides a comprehensive overview of the current preclinical evidence for this compound's potential in SCI recovery, focusing on its mechanisms of action, experimental validation, and the signaling pathways it may modulate.

Core Mechanisms of Action

This compound's therapeutic potential in spinal cord injury appears to be rooted in its ability to counteract the key drivers of secondary injury. Preclinical studies suggest a multi-faceted mechanism of action, primarily centered on antioxidant and anti-apoptotic effects.

Antioxidant Properties

Following SCI, the overproduction of reactive oxygen species (ROS) leads to lipid peroxidation, protein oxidation, and DNA damage, contributing to widespread cell death and tissue damage. This compound has been shown to bolster the endogenous antioxidant response. In experimental models, its administration leads to an increase in the levels of total mercapto groups and glutathione, a critical endogenous antioxidant. This is accompanied by a reduction in the concentration of lipid peroxidation products, indicating a significant attenuation of oxidative stress.

Anti-apoptotic and Anti-necrotic Effects

Apoptosis, or programmed cell death, is a major contributor to neuronal and glial cell loss after SCI. Morphological analyses from preclinical studies have demonstrated that this compound treatment decreases the initiation of both apoptosis and necrosis in the injured spinal cord tissue. This suggests that this compound can interfere with the signaling cascades that lead to programmed cell death, thereby preserving neural tissue.

Preclinical Evidence and Experimental Protocols

The primary evidence for this compound's efficacy in SCI comes from animal models, particularly in dogs. These studies have provided foundational data on its neuroprotective effects and have laid the groundwork for further investigation.

Experimental Models

Dosing and Administration

In a key study involving the canine Allen model, a 2.5% solution of this compound was administered intravenously at a dose of 18.75 mg/kg . This treatment was initiated on the first day post-injury and continued for a period of 10 days.

Assessment of Functional and Structural Recovery

The evaluation of this compound's efficacy in these preclinical models has involved a combination of electrophysiological, behavioral, and histological assessments.

-

Electrophysiological Analysis: To assess the functional integrity of spinal cord pathways, researchers have utilized transcranial magnetic stimulation to study the conduction in descending spinal nerves. Additionally, stimulation electromyography has been employed to record H-reflex and M-wave responses, providing insights into the state of sacrolumbar motoneurons.

-

Behavioral Assessment: Locomotor activity and pain sensation have been evaluated using standard clinical assessment methods for canines.

-

Histological Examination: Morphological analysis of the injured spinal cord has been performed using paraffin sections stained with hematoxylin-eosin. These analyses have focused on identifying the extent of apoptosis and necrosis in the injured tissue.

Quantitative Data from Preclinical Studies

While the existing literature strongly suggests a beneficial effect of this compound, there is a notable scarcity of detailed quantitative data. The majority of the findings are reported in qualitative terms, such as "decreased initiation of apoptosis" and "beneficial effect on functional recovery". To facilitate a clearer understanding of the reported outcomes, the available quantitative and qualitative data are summarized below.

| Parameter | Animal Model | This compound Treatment | Control Group | Outcome | Source |

| Dosage | Dog | 18.75 mg/kg (2.5% solution) IV for 10 days | Saline | N/A | |

| Apoptosis/Necrosis | Dog | Decreased initiation | N/A | Qualitative histological assessment | |

| Spinal Nerve Conduction | Dog | Preservation of conduction function | N/A | Transcranial magnetic stimulation | |

| Motoneuron Excitability | Dog | Decrease in excitability in the perifocal zone | N/A | Stimulation electromyography (H-reflex, M-wave) | |

| Locomotor Activity | Dog | "Beneficial effect" | N/A | Standard clinical assessment | |

| Pain Sensation | Dog | "Beneficial effect" | N/A | Standard clinical assessment |

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways through which this compound exerts its neuroprotective effects in SCI have not been fully elucidated in the available literature. However, based on its known antioxidant and anti-apoptotic properties, we can hypothesize its involvement in several key pathways that are known to be dysregulated following SCI.

Proposed Antioxidant Signaling Pathway

The antioxidant effects of this compound likely involve the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis.

Proposed Anti-Apoptotic Signaling Pathway

This compound's anti-apoptotic effects may be mediated through the regulation of the Bcl-2 family of proteins and the subsequent inhibition of the caspase cascade . In SCI, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards cell death. This compound may act to restore this balance and inhibit the activation of executioner caspases like caspase-3.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a canine model of SCI, based on the methodologies described in the literature.

Future Directions and Conclusion

The existing preclinical data, though limited, provides a compelling rationale for further investigation into this compound as a therapeutic agent for spinal cord injury. Its demonstrated antioxidant and anti-apoptotic properties target key mechanisms of secondary injury. However, to advance this compound towards clinical translation, several critical knowledge gaps must be addressed:

-

Elucidation of Molecular Mechanisms: Rigorous studies are needed to definitively identify the signaling pathways modulated by this compound in the context of SCI. Investigating its effects on the Nrf2 and Bcl-2/caspase pathways is a crucial next step.

-

Quantitative Efficacy Studies: Future preclinical studies should incorporate standardized and quantitative outcome measures, such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale in rat models, to provide robust data on functional recovery.

-

Dose-Response and Therapeutic Window: The optimal dose, timing of administration, and duration of this compound treatment need to be systematically evaluated.

-

Clinical Trials: To date, there is no evidence of clinical trials of this compound specifically for spinal cord injury. Given its safety profile in other indications, well-designed clinical trials are warranted to assess its efficacy in human SCI patients.

Investigating Dimephosphon's neuroprotective effects

An In-depth Technical Guide to the Neuroprotective Effects of Dimephosphon

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (dimethyl 2,4-dioxo-1,3-oxaphospholane) is an organophosphorus compound that has demonstrated significant neuroprotective properties in a variety of preclinical and clinical contexts. Unlike acetylcholinesterase-inhibiting organophosphates, this compound's therapeutic effects are primarily attributed to a multimodal mechanism of action encompassing anti-inflammatory, antioxidant, and cerebrovascular regulatory effects. This document provides a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms, supported by experimental data, detailed protocols for in-vivo assessment, and visualizations of associated biological pathways and workflows.

Core Mechanisms of Neuroprotection

This compound's neuroprotective capacity is not attributed to a single molecular target but rather to a combination of physiological effects that mitigate the secondary injury cascades common to many neurological insults, such as traumatic brain injury (TBI) and stroke. The primary mechanisms identified are its robust antioxidant and anti-inflammatory activities, as well as its ability to modulate cerebral hemodynamics.

Antioxidant Activity

Oxidative stress is a key driver of neuronal damage following injury, leading to lipid peroxidation, protein aggregation, and nucleic acid damage. This compound has been shown to directly counter these processes. Experimental studies in rats have established that administration of this compound significantly reduces the concentration of lipid peroxidation products in the blood[1]. The same research indicates that this compound increases the blood levels of total mercapto groups and glutathione, a critical endogenous antioxidant[1]. This suggests that this compound may enhance the brain's intrinsic antioxidant capacity, thereby protecting neurons from reactive oxygen species (ROS)-induced damage.

Anti-inflammatory Effects

Neuroinflammation is a critical component of the secondary injury cascade. This compound exhibits potent anti-inflammatory properties by modulating the release and action of key inflammatory mediators[2][3]. Studies have demonstrated its antiexudative activity, reducing edema in models of inflammation[4]. Furthermore, this compound has shown antihistamine and antiserotonin activity, which can be beneficial in the context of neuroinflammation where these molecules can contribute to vascular permeability and cellular stress[4]. By inhibiting these pro-inflammatory mediators, this compound helps to quell the inflammatory response that can otherwise lead to apoptotic and necrotic cell death in the brain.

Regulation of Cerebral Circulation

The role of this compound in regulating cerebral blood flow appears to be context-dependent, suggesting a modulatory or normalizing function. In studies with healthy rabbits, this compound was shown to cause a decrease in cerebral blood flow[5]. In contrast, in patients with cerebral neoplasms, a course of this compound therapy was demonstrated to normalize the regulatory mechanisms of cerebral circulation and improve vascular responsiveness, which is critical for tolerating intraoperative injury[6]. This suggests that in pathological states characterized by dysregulated blood flow (e.g., hyperemia or vasospasm following injury), this compound may restore homeostasis, ensuring adequate but not excessive perfusion and mitigating ischemia-reperfusion injury.

Signaling Pathways in this compound-Mediated Neuroprotection

While direct molecular targets of this compound within specific signaling cascades are not yet fully elucidated, its established antioxidant and anti-inflammatory effects strongly suggest an interaction with key intracellular signaling pathways that govern cell survival, apoptosis, and inflammation. The diagram below illustrates a generalized model of how antioxidant and anti-inflammatory agents can confer neuroprotection. It is hypothesized that this compound's effects are mediated through the modulation of such pathways.

Caption: Hypothesized pathways modulated by this compound's core effects.

Summary of Preclinical and Clinical Findings

The neuroprotective effects of this compound have been observed across various experimental and clinical settings. Due to the nature of the available literature, much of the data is qualitative. The following table summarizes these key findings.

| Observed Effect | Model / Population | Key Findings | Reference(s) |

| Antioxidant Activity | Rat model | Increased blood levels of glutathione and total mercapto groups; reduced blood concentration of lipid peroxidation products. | [1] |

| Anti-inflammatory Activity | Rat and mouse edema models | Demonstrated antiexudative, antihistamine, and antiserotonin activity. No influence on bradykinin or PGE2. | [4] |

| Anti-inflammatory & Antioxidant | Rat adjuvant-induced arthritis model | Showed anti-inflammatory action and inhibited lipid peroxidation. | [3] |

| Cerebral Circulation Regulation (Pathological) | Human patients with brain tumors | Normalized the cerebral circulatory regulatory system and accelerated normalization of vascular responsiveness. | [6] |

| Cerebral Circulation Regulation (Normal) | Healthy waking rabbits | Caused a decrease in total and local cerebral blood flow. | [5] |

| Functional Recovery in Spinal Cord Injury | Dog spinal cord contusion model | Contributed to the preservation of spinal cord conduction function and decreased excitability of motoneurons. | [7] |

Representative Experimental Protocol: Traumatic Brain Injury Model

To assess the neuroprotective efficacy of this compound in a preclinical setting, a controlled cortical impact (CCI) or weight-drop model of traumatic brain injury (TBI) in rats is commonly employed. The following protocol provides a representative methodology.

Animal Preparation and Anesthesia

-

Subjects: Adult male Sprague-Dawley rats (250-300g) are used. Animals are housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

-

Anesthesia: Rats are anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture. Body temperature is maintained at 37°C using a feedback-controlled heating pad.

Surgical Procedure and TBI Induction

-